molecular formula C14H16ClN B15307681 ({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride

({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride

Cat. No.: B15307681
M. Wt: 233.73 g/mol
InChI Key: LYGBIIRZHPKECH-UHFFFAOYSA-N
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Description

({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride is a substituted biphenyl derivative featuring a methylamine group attached to the 3-position of the biphenyl scaffold, with a hydrochloride counterion. The biphenyl core confers rigidity and aromatic stacking capacity, while the methylamine moiety may enhance solubility and bioactivity in medicinal chemistry contexts .

Properties

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

N-methyl-1-(3-phenylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C14H15N.ClH/c1-15-11-12-6-5-9-14(10-12)13-7-3-2-4-8-13;/h2-10,15H,11H2,1H3;1H

InChI Key

LYGBIIRZHPKECH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride typically involves the reaction of 3-bromomethylbiphenyl with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group allows for strong binding interactions, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : The 2'-methyl substituent in 2'-Methyl-biphenyl-3-ylamine hydrochloride introduces steric hindrance, which may reduce conformational flexibility compared to the target compound .
  • Functional Group Diversity: The ester group in Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate HCl adds hydrolytic instability but enhances molecular flexibility, contrasting with the rigid methylamine group in the target compound .

Physicochemical Properties

  • Melting Points : Hydrochloride salts of biphenyl-amine derivatives generally exhibit higher melting points (e.g., 170–172°C in for a mercury complex) compared to free bases due to ionic lattice stabilization .
  • Solubility : The hydrochloride salt form improves aqueous solubility relative to neutral analogs, as seen in 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride .

Pharmacological and Industrial Relevance

  • Medicinal Chemistry : Biphenyl-amine hydrochlorides are intermediates in drug discovery, particularly for central nervous system (CNS) targets, due to their ability to cross the blood-brain barrier .
  • Material Science : Rigid biphenyl cores are utilized in liquid crystals and polymers, where substituents like methylamine may modulate intermolecular interactions .

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